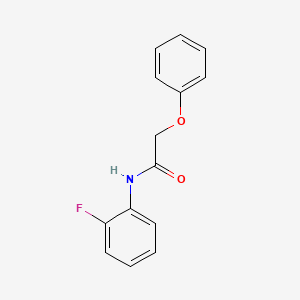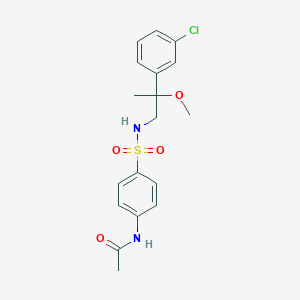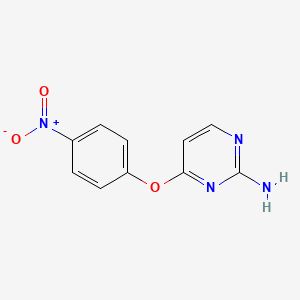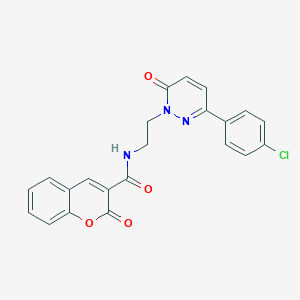![molecular formula C22H24N4O2S2 B2625739 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-17-2](/img/structure/B2625739.png)
3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Benzimidazole derivatives, similar in structure to the compound , have been investigated for their role as corrosion inhibitors. These substances, including variants with triazole and methoxyphenyl groups, have shown effectiveness in protecting mild steel against corrosion in acidic environments. This is particularly significant in industrial applications where corrosion resistance is critical. The inhibition efficiency of these compounds increases with concentration, and their adsorption behavior follows the Langmuir isotherm model, indicating a strong and specific interaction with the metal surface (Yadav et al., 2013).
Biological Activity
Synthesis and characterization of benzothiazole and triazole derivatives have been extensively studied, particularly for their biological activities. These compounds, including those with methoxyphenyl groups, exhibit significant antimicrobial and anti-inflammatory properties. The structural modification of these molecules allows for the exploration of their interactions with various biological targets, suggesting potential applications in the development of new pharmaceutical agents. The presence of methoxy groups and other substituents has been linked to enhanced toxicity against bacteria, showcasing the potential for these compounds in antibacterial therapy (Uma et al., 2017).
Anticancer and Anti-inflammatory Applications
Further research into benzimidazole derivatives bearing triazole units has investigated their anticancer properties. Studies utilizing density functional theory and molecular docking have revealed the tautomeric stability and conformational preferences of these compounds, highlighting their potential as inhibitors of specific cancer-related enzymes. The interaction of these molecules with cancer cell receptors suggests their applicability in anticancer therapy, with some derivatives showing promise as effective EGFR inhibitors (Karayel, 2021).
Angiotensin II Antagonism
Triazole derivatives have also been studied for their ability to act as angiotensin II antagonists, a crucial target in the treatment of hypertension. The modification of these compounds, including the incorporation of methoxyphenyl and thiazole groups, has led to the development of potent inhibitors that effectively block the angiotensin II receptor, offering potential therapeutic benefits in cardiovascular diseases (Ashton et al., 1993).
特性
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-15(2)12-13-29-21-24-23-20(26(21)16-8-10-17(28-3)11-9-16)14-25-18-6-4-5-7-19(18)30-22(25)27/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVYZOBGITQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride](/img/structure/B2625664.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)



![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)
![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)